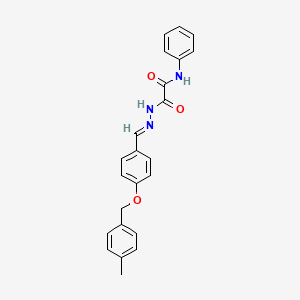
2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound with the molecular formula C24H23N3O3 This compound is known for its unique structure, which includes a hydrazino group, a benzylidene moiety, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 4-((4-methylbenzyl)oxy)benzaldehyde with hydrazine hydrate, followed by the reaction with N-phenylglycine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of advanced organic materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzylidene moiety can interact with cellular membranes, affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(4-((4-Methoxybenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
- 2-(2-(4-((4-Dimethylaminobenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide
Uniqueness
2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxo-N-phenylacetamide is unique due to the presence of the 4-methylbenzyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
769156-38-9 |
|---|---|
Formule moléculaire |
C23H21N3O3 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N'-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C23H21N3O3/c1-17-7-9-19(10-8-17)16-29-21-13-11-18(12-14-21)15-24-26-23(28)22(27)25-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+ |
Clé InChI |
UUTPZLZQLLDKBZ-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate](/img/structure/B12029258.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12029268.png)
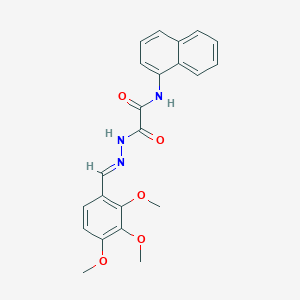
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029282.png)
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029286.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029287.png)
![3-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B12029304.png)
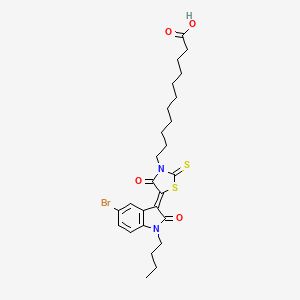
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029314.png)


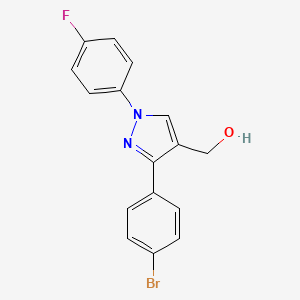
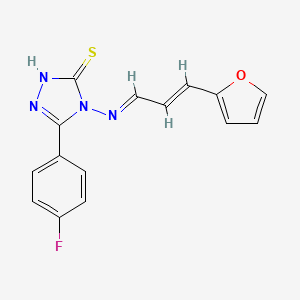
![N-(2-fluorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12029347.png)
